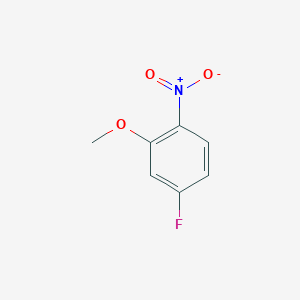

5-Fluoro-2-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKUSVNHZXUEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381350 | |

| Record name | 5-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-19-1 | |

| Record name | 5-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxy-1-nitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-nitroanisole (CAS: 448-19-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroanisole, with the CAS registry number 448-19-1, is a halogenated aromatic organic compound.[1] Structurally, it features a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[1] This arrangement of functional groups imparts a unique reactivity profile, establishing it as a valuable intermediate in various synthetic applications.[2][3] Typically appearing as a pale yellow to light brown crystalline solid, it is a key building block in the pharmaceutical and agrochemical industries.[1][2] Its utility is particularly noted in the synthesis of active pharmaceutical ingredients (APIs), such as the targeted cancer therapy drug Osimertinib (AZD-9291), as well as in the development of herbicides and insecticides.[4][5][6]

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 448-19-1 | [2] |

| Molecular Formula | C₇H₆FNO₃ | [7] |

| Molecular Weight | 171.13 g/mol | [7][8] |

| IUPAC Name | 4-fluoro-2-methoxy-1-nitrobenzene | [7] |

| Synonyms | 4-Fluoro-2-methoxy-1-nitrobenzene, 5-Fluoro-2-nitrophenyl methyl ether | [2][5] |

| Appearance | White to pale yellow or amber powder/crystal | [1][6] |

| Melting Point | 47-52 °C | [8] |

| Boiling Point | 272 °C at 760 mmHg | [9][10] |

| Density | 1.32 g/cm³ | [5] |

| Flash Point | 102.5 °C | [5][6] |

| Solubility | Sparingly soluble in water. | [1] |

| InChI | InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | [7] |

| InChIKey | WLKUSVNHZXUEFO-UHFFFAOYSA-N | [7][9] |

| Canonical SMILES | COC1=C(C=CC(=C1)F)--INVALID-LINK--[O-] | [7] |

Synthesis Protocols

This compound can be synthesized through several routes. The following sections detail common laboratory-scale and industrial preparation methods.

Synthesis from 2,4-Difluoronitrobenzene and Methanol

This method involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluoronitrobenzene with a methoxy group.

Synthesis of this compound from 2,4-Difluoronitrobenzene.

Experimental Protocol: [11]

-

Add 500 g of 2,4-difluoronitrobenzene to 500 ml of toluene in a clean, dry round-bottom flask.

-

Cool the reaction mixture to 0°C.

-

Slowly add 100 ml of methanol to the reaction mass while maintaining the temperature at 0°C.

-

Add 353 g of potassium tert-butoxide (PTB) in ten portions (lots) at 0°C.

-

Stir the reaction mass at 0°C for 15-30 minutes.

-

Raise the temperature to 20°C and stir for 4 hours.

-

Decompose the reaction by adding 1500 ml of water and stir for 10-15 minutes.

-

Add toluene, separate the layers, and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water).

-

Dry the organic layer over sodium sulphate.

-

Distill the solvent under vacuum.

-

Add 1000 ml of petroleum ether to the residue and cool to below 10°C, stirring for 30 minutes.

-

Filter the solid, wash with 200 ml of petroleum ether, and dry at 50-60°C for 3-5 hours to yield the final product.

Synthesis from 5-Fluoro-2-nitrophenol

This protocol describes the methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate.

Synthesis of this compound via methylation.

Experimental Protocol: [10][11]

-

In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.

-

Heat the mixture to 60°C.

-

Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.

-

After the addition, raise the reaction temperature to 90-100°C and maintain for 5-6 hours.

-

Monitor the reaction progress by gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.

-

Cool the reaction mixture to 50°C, allowing the monomethyl potassium sulfate salt to precipitate.

-

Filter the mixture.

-

Subject the filtrate to decompression distillation to recover the DMF, yielding the product as a yellow oily liquid.

Applications in Research and Development

The strategic placement of the fluoro, nitro, and methoxy groups makes this compound a versatile intermediate for introducing these functionalities into more complex molecules.

-

Pharmaceutical Synthesis : It is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] Notably, it serves as an intermediate in the production of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[5][6] The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[12]

-

Agrochemicals : This compound is utilized in the preparation of advanced herbicides and insecticides.[1][4] The toxophoric properties of the nitroaromatic scaffold combined with the effects of the fluorine substituent can be harnessed to develop potent crop protection agents.

-

Material Science : The unique electronic properties conferred by the nitro and fluoro groups make it a candidate for the development of specialty materials, dyes, and electronic chemicals.[4]

-

Organic Synthesis Reagent : In a broader context, it is a reagent for preparing imidazopyridines, which have been investigated as inhibitors of the insulin-like growth factor-1 receptor.[10]

Safety and Handling

This compound is considered a hazardous chemical and must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).[1][8]

GHS Hazard Information

The following table summarizes the GHS classification and hazard statements associated with this compound.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | [7][9][13] |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | [7][9][13] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | [7][9][13] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | [7][9][13] |

| Germ Cell Mutagenicity (Category 2) | GHS08 | Warning | H341: Suspected of causing genetic defects. | |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | - | - | H412: Harmful to aquatic life with long lasting effects. |

Handling and Storage

-

Handling : Use only in a well-ventilated area or outdoors.[13] Avoid breathing dust and contact with skin and eyes.[13] Do not eat, drink, or smoke when using this product.[13] Wear protective gloves, clothing, and eye/face protection.[13] Wash hands and any exposed skin thoroughly after handling.

-

Storage : Store in a cool, dry place in a tightly sealed container.[8][13] Store locked up.[13]

-

Spills : In case of a spill, avoid generating dust.[13] Use dry clean-up procedures and place the material in a clean, dry, sealable, and labeled container for disposal.[13]

-

First Aid :

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]

-

If on Skin : Wash with plenty of water. If skin irritation occurs, get medical advice.[13]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[13]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

-

Spectroscopic Data

While specific spectra are not provided here, analytical data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are typically available from commercial suppliers to confirm the identity and purity of this compound.[14] PubChem also provides access to 19F NMR spectra.[7]

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in drug discovery and agrochemical development. Its well-defined physical properties and established synthetic protocols make it a readily accessible building block for chemists. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. The continued exploration of its reactivity will likely lead to its incorporation into a wider range of novel and functional molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 448-19-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. hspchem.com [hspchem.com]

- 6. This compound CAS NO:448-19-1 [homesunshinepharma.com]

- 7. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 448-19-1 this compound AKSci J91832 [aksci.com]

- 9. This compound | 448-19-1 [sigmaaldrich.com]

- 10. This compound | 448-19-1 [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 448-19-1|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluoro-2-nitroanisole (CAS Number: 448-19-1). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₃.[1] It presents as a yellow solid and is characterized by a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a fluorine atom (-F). This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Weight | 171.13 g/mol | [1] |

| Melting Point | 49-51 °C | |

| Boiling Point | 272 °C at 760 mmHg | |

| Appearance | Yellow Solid | |

| CAS Number | 448-19-1 | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Two common methods are detailed below.

Method 1: Williamson Ether Synthesis from 5-Fluoro-2-nitrophenol

This method involves the methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate in the presence of a base.

Experimental Protocol:

In a 5-liter four-necked flask, 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate are added. The mixture is heated to 60 °C. Dimethyl sulfate (424 g, 3.36 mol) is then slowly added dropwise over a period of 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100 °C and maintained for 5-6 hours. The progress of the reaction is monitored by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%. The reaction mixture is then cooled to 50 °C, leading to the precipitation of monomethyl potassium sulfate. The precipitate is filtered off, and the filtrate is subjected to vacuum distillation to recover the DMF, yielding this compound as a yellow oily liquid. This process typically results in a product with a purity of 99.5% and a yield of 94.1%.[2]

Reaction Workflow:

Method 2: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene

This alternative synthesis involves the reaction of 2,4-difluoronitrobenzene with methanol in the presence of a strong base.

Experimental Protocol:

To a clean and dry round-bottom flask, 500 ml of toluene and 500 g of 2,4-difluoronitrobenzene are added. The reaction mixture is cooled to 0 °C, and 100 ml of methanol is slowly added. Subsequently, 353 g of potassium tert-butoxide is added in portions at 0 °C. The reaction mixture is stirred at 0 °C for 15-30 minutes, after which the temperature is raised to 20 °C and stirring is continued for 4 hours. The reaction is then quenched by the addition of 1500 ml of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water), and then dried over sodium sulfate. The solvent is removed under vacuum. Petroleum ether (1000 ml) is added to the residue, and the mixture is cooled to below 10 °C and stirred for 30 minutes. The resulting solid is filtered, washed with 200 ml of petroleum ether, and dried at 50-60 °C for 3-5 hours to yield 470 g (87.38%) of this compound.[3]

Logical Relationship of Synthesis Steps:

Spectroscopic Characterization

Note: The following are representative experimental protocols and expected data based on general laboratory practices for similar compounds. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

General Experimental Protocol for NMR:

A sample of this compound (typically 5-20 mg for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms bonded to or near the fluorine atom will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: A single signal is expected for the fluorine atom, which may be split by coupling to adjacent protons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Experimental Protocol for IR:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methoxy) |

| ~1580-1450 | C=C stretch (aromatic ring) |

| ~1550-1500 & ~1350-1300 | N-O stretch (nitro group) |

| ~1250-1000 | C-O stretch (anisole) & C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

General Experimental Protocol for MS:

The mass spectrum can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (171.13 g/mol ) is expected.

-

Fragmentation Pattern: Characteristic fragmentation patterns for nitroaromatic compounds and anisoles would be observed, including the loss of the nitro group (-NO₂), methoxy group (-OCH₃), and other fragments.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. These features make this compound a valuable intermediate in the development of new pharmaceuticals and agrochemicals.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-nitroanisole

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 448-19-1), a key intermediate in organic synthesis. This document details its physicochemical characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₃.[1] It typically appears as a white to amber crystalline solid at room temperature.[2][3] Its structure, featuring a fluorine atom and a nitro group on an anisole ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 171.13 g/mol | [4][5] |

| 171.127 g/mol | [1] | |

| Melting Point | 49-51 °C | [4][6] |

| 47.0 to 52.0 °C | [2][3][7] | |

| 49 °C | [1] | |

| Boiling Point | 272 °C (at 760 mmHg) | [1][2][4][6][7] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [6] |

| Physical Form | Solid, Powder to Crystal | [2][4][7] |

| Appearance | White to Amber | [2][3] |

Logical Relationship in Chemical Synthesis

This compound is primarily utilized as a reagent or intermediate in multi-step organic syntheses. Its functional groups—fluoro, nitro, and methoxy—offer versatile handles for various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. This makes it a foundational component for building more complex molecular architectures.

Caption: Logical workflow of this compound in synthesis.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure substances exhibiting a sharp melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Glass capillary tubes (one end sealed)[9]

-

Thermometer

-

Sample of this compound (finely powdered)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a glass capillary tube.[9] The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[8]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[9]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted. The melting point is reported as the range T₁ - T₂.

-

Caption: Experimental workflow for melting point determination.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10][11] For solids like this compound, this property is determined after melting.

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.[11][12]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube so that the sample is immersed in the mineral oil bath.[12]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[11][12] This design promotes convection currents, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will begin to emerge from the open end of the inverted capillary tube.[12]

-

Data Recording: Heating is discontinued once a vigorous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11][12]

Density Determination (Liquid Displacement Method)

Density is the ratio of a substance's mass to its volume.[13][14] For a solid that is insoluble in a liquid of known density (like water), the density can be determined using Archimedes' principle.[14][15]

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

Distilled water (or another liquid in which the sample is insoluble)

Procedure:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance. Let this be m.[13]

-

Initial Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume (V₁) is recorded.[16]

-

Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume (V₂) is recorded.[16][17]

-

Calculation:

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A common method to determine equilibrium solubility is the shake-flask method.[18]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the chosen solvent (e.g., water, ethanol, hexane) in a sealed vial.[19][20] This ensures that a saturated solution is formed.

-

Equilibration: The vial is placed in a constant temperature shaker or bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[20]

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is then carefully removed and centrifuged to separate any remaining undissolved solid.[18]

-

Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable and pre-calibrated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.[18]

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | 448-19-1 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | 448-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 448-19-1 [sigmaaldrich.com]

- 5. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 448-19-1 this compound AKSci J91832 [aksci.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. torontech.com [torontech.com]

- 15. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 16. kbcc.cuny.edu [kbcc.cuny.edu]

- 17. wjec.co.uk [wjec.co.uk]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. CHM1020L Online Manual [chem.fsu.edu]

- 20. materialneutral.info [materialneutral.info]

An In-depth Technical Guide on 5-Fluoro-2-nitroanisole: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Fluoro-2-nitroanisole is a halogenated aromatic organic compound that serves as a critical building block in the synthesis of more complex molecules.[1] While not typically recognized for its own direct biological activity, its significance lies in its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom, a nitro group, and a methoxy group on the benzene ring provides a unique reactivity profile that is advantageous for chemical synthesis.[1] This guide will delve into the known applications of this compound, with a particular focus on its role in the synthesis of the targeted cancer therapeutic, Osimertinib.

Core Application: Intermediate in the Synthesis of Osimertinib

The primary and most well-documented application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Osimertinib (AZD9291).[3][4] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.

Mechanism of Action of Osimertinib

Osimertinib's mechanism of action is highly specific and targets mutations in the EGFR gene. It covalently binds to the cysteine-797 residue in the ATP-binding site of EGFR, leading to the irreversible inhibition of the receptor's kinase activity. This, in turn, blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

A simplified representation of the signaling pathway inhibited by Osimertinib is provided below:

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Synthesis of Osimertinib from this compound

The synthesis of Osimertinib from this compound involves a multi-step process. While the precise, proprietary industrial synthesis protocols are not fully public, the general synthetic strategy involves the transformation of the functional groups on the this compound molecule to build the complex structure of Osimertinib. A logical workflow for this synthesis is outlined below:

Caption: Generalized workflow for the synthesis of Osimertinib from this compound.

Other Potential Applications

While its role in Osimertinib synthesis is prominent, this compound is also utilized in the broader chemical industry. It serves as a building block for various bioactive molecules, including those with potential anti-inflammatory and antimicrobial properties.[2] Additionally, it is employed in the synthesis of agrochemicals like herbicides and insecticides.[1] Some related nitroaromatic compounds, such as certain 5-nitrofuran derivatives, are known to possess antibacterial activity, which is attributed to the biological reduction of the nitro group.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 448-19-1[6] |

| Molecular Formula | C7H6FNO3[6] |

| Molecular Weight | 171.13 g/mol [2] |

| Appearance | White to pale yellow powder/crystal[2][4] |

| Melting Point | 47 - 52 °C[2] |

| Boiling Point | 272 °C[2] |

| Purity | ≥ 98% (GC)[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound itself have been documented. A common method involves the methylation of 5-fluoro-2-nitrophenol.

Example Synthetic Protocol:

-

Reaction Setup: In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.[7]

-

Addition of Reagents: Heat the mixture to 60 °C. Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.[7]

-

Reaction: After the addition, raise the temperature to 90-100 °C and maintain for 5-6 hours. Monitor the reaction progress using gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.[7]

-

Workup: Cool the reaction mixture to 50 °C to allow for the precipitation of monomethyl potassium sulfate salt. The filtrate is then subjected to decompression distillation to recover DMF, yielding 2-nitro-5-fluoroanisole.[7]

Another documented synthesis involves the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide.[7]

This compound is a valuable chemical intermediate with a significant role in the pharmaceutical industry, most notably as a precursor to the anticancer drug Osimertinib. Its unique chemical structure allows for its versatile use in the synthesis of various other bioactive molecules and agrochemicals. For researchers and drug development professionals, understanding the synthetic utility of this compound is key to leveraging its potential in the creation of novel and effective chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS NO:448-19-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound CAS NO:448-19-1 [homesunshinepharma.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

5-Fluoro-2-nitroanisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitroanisole is a halogenated aromatic organic compound that serves as a pivotal intermediate in the synthesis of a variety of more complex molecules.[1] With the chemical formula C7H6FNO3, this compound is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[1] Its unique structural features make it a valuable building block in the pharmaceutical and agrochemical industries.[1][2][3] This guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in research and development.

Discovery and History

The precise discovery of this compound is not attributed to a single individual or a specific date in widely available scientific literature.[1] Its emergence is closely linked to the broader development of organofluorine chemistry and the increasing interest in fluorinated compounds in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can significantly modulate their biological activity, physicochemical properties, and metabolic stability.[4]

The synthesis of this compound has been documented in various patents and chemical literature, primarily in the context of its utility as an intermediate for producing more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its history is therefore one of enabling chemical synthesis rather than of a landmark discovery in its own right.

Physicochemical Properties

This compound is typically a pale yellow to light brown crystalline solid at room temperature.[1] It possesses a faint, characteristic odor typical of nitroaromatic compounds.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H6FNO3 | [5] |

| Molecular Weight | 171.13 g/mol | [6] |

| Melting Point | 47-52 °C | [7] |

| Boiling Point | 272 °C (lit.) | [5][8] |

| Density | 1.321±0.06 g/cm³ (Predicted) | [5] |

| Purity | >98.0% (GC) | [9] |

| CAS Number | 448-19-1 | [6] |

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic pathways.

Synthesis from 5-Fluoro-2-nitrophenol

This method involves the methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a 5-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.

-

Heating: Heat the mixture to 60 °C with stirring.

-

Addition of Methylating Agent: Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours, maintaining the temperature at 60 °C.

-

Reaction Progression: After the addition is complete, raise the temperature to 90-100 °C and maintain for 5-6 hours.

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.[10]

-

Work-up:

-

Cool the reaction mixture to 50 °C. The precipitation of monomethyl potassium sulfate will be observed.

-

Filter the mixture to remove the salt.

-

Subject the filtrate to vacuum distillation to recover the DMF.

-

The resulting yellow oily liquid is this compound (yield: 515 g, 94.1%; purity by GC: 99.5%).[8][10]

-

Synthesis from 2,4-Difluoro-1-nitrobenzene

This alternative route involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluoro-1-nitrobenzene with a methoxy group.

Experimental Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask, add 500 ml of toluene and 500 g of 2,4-difluoro-1-nitrobenzene.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Methanol: Slowly add 100 ml of methanol to the reaction mass while maintaining the temperature at 0 °C.

-

Addition of Base: Add 353 g of potassium tert-butoxide (PTB) in 10 portions (lots) to the reaction mass at 0 °C.

-

Reaction Progression:

-

Stir the reaction mass at 0 °C for 15-30 minutes.

-

Raise the temperature to 20 °C and continue stirring for 4 hours.[10]

-

-

Work-up:

-

Decompose the reaction mass by adding 1500 ml of water and stir for 10-15 minutes.

-

Add toluene to the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene and combine the organic layers.

-

Wash the combined organic layer with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water).

-

Dry the organic layer over sodium sulfate.

-

Distill off the solvent under vacuum.

-

Add 1000 ml of petroleum ether to the residue and cool to below 10 °C, then stir for 30 minutes.

-

Filter the solid, wash with 200 ml of petroleum ether, and dry at 50-60 °C for 3-5 hours to yield the final product (Yield: 470 g, 87.38%).[10]

-

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical sectors.[1][2]

-

Pharmaceutical Industry: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of the fluorine atom and the nitro group provides reactive sites for further chemical transformations, allowing for the introduction of specific functionalities into drug candidates.[3] For instance, it is used as an intermediate in the synthesis of Osimertinib (AZD-9291), a medication used to treat non-small cell lung cancer.[11] It is also a reagent in the synthetic preparation of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor.[8]

-

Agrochemicals: In the agrochemical industry, this compound is employed in the creation of advanced pesticides and herbicides.[1][2]

-

Research and Development: Researchers in academia and industry utilize this compound to explore new reaction mechanisms and synthesize novel complex organic structures.[2]

Safety and Handling

This compound is considered a hazardous chemical due to the presence of both nitro and fluorinated functional groups.[1] Prolonged or repeated exposure may lead to toxic effects, including skin sensitization, respiratory irritation, and potential liver and kidney damage.[1] Acute symptoms upon inhalation or ingestion can include nausea, dizziness, and headache.[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a commercially important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While its specific discovery is not well-documented, its utility as a building block for complex fluorinated molecules is well-established. The synthetic protocols provided herein offer reliable methods for its preparation. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound in research and development is expected to increase.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 448-19-1: this compound | CymitQuimica [cymitquimica.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 448-19-1 this compound AKSci J91832 [aksci.com]

- 8. This compound | 448-19-1 [chemicalbook.com]

- 9. This compound | 448-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound CAS NO:448-19-1 [homesunshinepharma.com]

Technical Guide: Spectroscopic and Synthetic Overview of 5-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitroanisole (CAS No. 448-19-1) is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of versatile functional groups—a fluoro, a nitro, and a methoxy group—on an aromatic ring, which allows for a range of chemical modifications. This guide provides a summary of its physicochemical properties, detailed synthetic protocols, and an overview of the expected spectral characteristics. Due to the limited availability of public experimental spectral data, this document outlines the predicted spectral features based on the compound's structure and general principles of spectroscopy.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 47-52°C and a boiling point of 272°C.[1][2] It is also known by its systematic name, 4-Fluoro-2-methoxy-1-nitrobenzene.[3]

| Property | Value | Reference |

| CAS Number | 448-19-1 | [4] |

| Molecular Formula | C₇H₆FNO₃ | [4] |

| Molecular Weight | 171.13 g/mol | [5] |

| Melting Point | 47-52 °C | [2] |

| Boiling Point | 272 °C | [2] |

| Appearance | White to amber powder/crystal | [1][3] |

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the methoxy group and the three aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Coupling Constants (Hz) |

| ~3.9 | Singlet | 3H (-OCH₃) | N/A |

| ~7.2-7.4 | Multiplet | 1H (Ar-H) | J(H,F), J(H,H) |

| ~7.5-7.7 | Multiplet | 1H (Ar-H) | J(H,F), J(H,H) |

| ~8.0-8.2 | Multiplet | 1H (Ar-H) | J(H,H) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~56 | -OCH₃ |

| ~110-120 (doublet) | C-F |

| ~115-125 | Ar-C |

| ~125-135 | Ar-C |

| ~140-150 | Ar-C (C-NO₂) |

| ~150-160 | Ar-C (C-OCH₃) |

| ~160-170 (doublet) | C-F |

Predicted IR Spectral Data

The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic ring and the ether linkage.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1520-1560 | Asymmetric NO₂ stretch |

| ~1340-1380 | Symmetric NO₂ stretch |

| ~1200-1280 | Aryl C-O stretch |

| ~1000-1100 | C-F stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~1450-1600 | Aromatic C=C stretch |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Fragment |

| 171 | [M]⁺ |

| 156 | [M-CH₃]⁺ |

| 141 | [M-NO]⁺ |

| 125 | [M-NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Two primary synthetic routes are described in the literature:

Method 1: From 5-Fluoro-2-nitrophenol [6]

-

In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.

-

Heat the mixture to 60 °C.

-

Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.

-

After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.

-

Monitor the reaction progress by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.

-

Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate salt.

-

Filter the mixture and subject the filtrate to vacuum distillation to recover DMF and obtain 2-nitro-5-fluoroanisole as a yellow oily liquid.

Method 2: From 2,4-Difluoronitrobenzene [7]

-

Add 500 ml of toluene to a clean, dry round-bottom flask, followed by 500 g of 2,4-difluoronitrobenzene.

-

Cool the reaction mixture to 0 °C and slowly add 100 ml of methanol.

-

Add 353 g of potassium tert-butoxide (PTB) in ten portions at 0 °C.

-

Stir the reaction mixture at 0 °C for 15-30 minutes, then raise the temperature to 20 °C and stir for 4 hours.

-

Decompose the reaction by adding 1500 ml of water and stir for 10-15 minutes.

-

Add toluene to the mixture, separate the layers, and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with 1000 ml of water, followed by a brine solution.

-

Dry the organic layer over sodium sulfate and remove the solvent under vacuum.

-

Add 1000 ml of petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes.

-

Filter the solid, wash with petroleum ether, and dry at 50-60 °C for 3-5 hours.

Spectroscopic Analysis

The following are general procedures for obtaining the spectral data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

-

For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Synthetic Workflow Visualization

The following diagram illustrates the synthesis of this compound from 5-Fluoro-2-nitrophenol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 448-19-1 this compound AKSci J91832 [aksci.com]

- 3. This compound | 448-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 448-19-1 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

5-Fluoro-2-nitroanisole: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 5-Fluoro-2-nitroanisole (CAS No. 448-19-1). The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory and drug development setting. This document compiles available data on the substance's properties, hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound is a fluorinated nitroaromatic compound.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO₃ | |

| Molecular Weight | 171.13 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | [2] |

| Melting Point | 47-52 °C | [3] |

| Boiling Point | 272 °C | [3] |

| Storage Temperature | Room temperature, in a cool, dry place | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[2][4]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning [2]

Toxicological Information

While specific quantitative toxicological data such as LD50 values from acute toxicity studies are not readily available in the public domain, the GHS classification indicates significant health hazards. Prolonged or repeated exposure may lead to toxic effects, including potential damage to the liver and kidneys. [1]

Acute Toxicity

The classification "Acute Toxicity, Oral, Category 4" (H302: Harmful if swallowed) is based on general toxicological assessments. [2][4]The precise median lethal dose (LD50) for oral, dermal, or inhalation routes has not been identified in the reviewed literature.

Skin and Eye Irritation

This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2). [2][4]Direct contact with the skin can cause redness and irritation. [2]Contact with the eyes can lead to serious damage. [2]Specific Draize test scores for skin and eye irritation are not publicly available.

Genotoxicity and Carcinogenicity

Some suppliers indicate that this compound is "Suspected of causing genetic defects" (H341). Nitroaromatic compounds, as a class, are often associated with potential mutagenic activity due to their ability to form DNA adducts following metabolic reduction of the nitro group. [1]However, specific results from mutagenicity studies, such as the Ames test, for this compound are not available in the public literature. There is currently limited data on the carcinogenicity of this specific compound. [1]

Experimental Protocols (General Methodologies)

Detailed experimental results for this compound are not publicly available. However, the following sections describe the general methodologies for key toxicological assessments based on OECD guidelines, which would be applicable to this substance.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method involves the administration of the test substance to a group of rodents in a stepwise procedure using a minimum number of animals.

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted (withholding food, but not water) overnight before dosing.

-

Dose Administration: The substance is administered orally by gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The study allows for the classification of the substance into one of the GHS acute toxicity categories.

Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A 0.5 g dose of the solid substance, moistened with a small amount of water, is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause damage to the eye.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Lesions are scored based on a standardized system to determine the irritation potential.

Mutagenicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Visualizations

The following diagrams illustrate generalized workflows and logical relationships relevant to the safety and handling of this compound.

Caption: GHS Hazard and Response Flowchart for this compound.

Caption: General Spill Cleanup Procedure for Solid this compound.

Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood. [2]* Avoid breathing dust. [2]* Avoid contact with skin, eyes, and clothing. [2]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2]* Do not eat, drink, or smoke when using this product. [2]* Wash hands thoroughly after handling. [2] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2]* Store away from incompatible materials such as strong oxidizing agents. [5]* Keep containers locked up. [2]

First Aid Measures

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. [2]* If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. [2]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [2]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [2]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [2]* Specific Hazards: The substance is not combustible but may burn. [2]Combustion may produce corrosive fumes, including nitrogen oxides and hydrogen fluoride. [2]* Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing. [2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment. [2] Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Users should always consult the SDS for the most current and complete safety information.

References

An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-2-methoxy-1-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications, with a focus on its role in the synthesis of targeted cancer therapies.

Introduction and IUPAC Nomenclature

The compound commonly known as 5-Fluoro-2-nitroanisole is systematically named 4-fluoro-2-methoxy-1-nitrobenzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a halogenated aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[2] This unique combination of functional groups imparts specific reactivity, making it a valuable building block in organic synthesis.

Synonyms: this compound, 2-Nitro-5-fluoroanisole, 5-Fluoro-2-nitrophenyl methyl ether, Benzene, 4-fluoro-2-methoxy-1-nitro-.[1]

Physicochemical and Spectroscopic Data

4-Fluoro-2-methoxy-1-nitrobenzene is a pale yellow to light brown crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-1-nitrobenzene

| Property | Value | Reference(s) |

| IUPAC Name | 4-fluoro-2-methoxy-1-nitrobenzene | [1] |

| CAS Number | 448-19-1 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1][3] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | White to pale yellow powder/solid | [4] |

| Melting Point | 49-51 °C | |

| Boiling Point | 272 °C at 760 mmHg | |

| Solubility | Sparingly soluble in water. Slightly soluble in Chloroform and Methanol. | [5] |

| Purity | Typically ≥97% |

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H-NMR | Specific chemical shift data is not readily available in the public domain and should be referenced from the Certificate of Analysis provided by the supplier. Expected signals would correspond to the aromatic protons and the methoxy group protons. |

| ¹³C-NMR | Specific chemical shift data is not readily available in the public domain and should be referenced from the Certificate of Analysis provided by the supplier. |

| IR Spectroscopy | Characteristic peaks are expected for C-F, C-O, NO₂, and aromatic C-H bonds. Specific peak locations should be confirmed with a sample-specific spectrum. |

| Mass Spectrometry | The expected molecular ion peak (M+) would be at m/z 171.0332, corresponding to the monoisotopic mass.[1] |

Experimental Protocols

Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

A common synthetic route to 4-fluoro-2-methoxy-1-nitrobenzene involves the methylation of 5-fluoro-2-nitrophenol.

Protocol: Methylation of 5-Fluoro-2-nitrophenol [6]

-

Materials:

-

5-fluoro-2-nitrophenol (500 g, 3.20 mol)

-

N,N-dimethylformamide (DMF) (2500 g)

-

Anhydrous potassium carbonate (483 g, 3.50 mol)

-

Dimethyl sulfate (424 g, 3.36 mol)

-

-

Procedure:

-

In a 5L four-necked flask, combine N,N-dimethylformamide (DMF), 5-fluoro-2-nitrophenol, and anhydrous potassium carbonate.

-

Heat the mixture to 60 °C.

-

Slowly add dimethyl sulfate dropwise over a period of 2-3 hours.

-

After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.

-

Monitor the reaction progress by gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.

-

Cool the reaction mixture to 50 °C, at which point monomethyl potassium sulfate will precipitate.

-

Filter the mixture and subject the filtrate to decompression distillation to recover the DMF. The resulting product is 2-nitro-5-fluoroanisole as a yellow oily liquid.

-

-

Yield and Purity:

-

Yield: 94.1%

-

Purity (by GC): 99.5%

-

Purification

The crude product can be purified by standard laboratory techniques.

Protocol: General Recrystallization Procedure

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated at reflux for a short period.

-

Hot filter the solution to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further, cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Applications in Drug Discovery and Development

4-Fluoro-2-methoxy-1-nitrobenzene is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] Its functional groups allow for further chemical modifications to build more complex molecules.

Synthesis of Osimertinib Precursor

A prominent application of this compound is in the synthesis of Osimertinib (AZD-9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. 4-Fluoro-2-methoxy-1-nitrobenzene is first converted to 4-fluoro-2-methoxy-5-nitroaniline, which then serves as a key building block.

The following diagram illustrates a key step in the synthesis of an Osimertinib intermediate starting from 4-fluoro-2-methoxy-5-nitroaniline.

Role in Targeting the EGFR Signaling Pathway

Osimertinib, synthesized using a derivative of 4-fluoro-2-methoxy-1-nitrobenzene, is a potent inhibitor of the EGFR signaling pathway. In many non-small cell lung cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Osimertinib covalently binds to specific mutant forms of EGFR, including the T790M resistance mutation, thereby blocking these downstream signals.

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.

Safety and Handling

4-Fluoro-2-methoxy-1-nitrobenzene is considered a hazardous chemical. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-2-methoxy-1-nitrobenzene is a versatile and valuable chemical intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility in the production of targeted therapies like Osimertinib underscores its importance in modern drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.

References

- 1. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 448-19-1 this compound AKSci J91832 [aksci.com]

- 5. 2-Fluoro-5-nitroanisole CAS#: 454-16-0 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoro-5-nitroaniline(369-36-8) 13C NMR spectrum [chemicalbook.com]

5-Fluoro-2-nitroanisole: A Technical Review of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroanisole, also known by its IUPAC name 4-fluoro-2-methoxy-1-nitrobenzene, is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its strategic placement of a fluorine atom, a nitro group, and a methoxy group on a benzene ring imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and applications, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 448-19-1 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | White to pale yellow powder/crystal | |

| Melting Point | 49-51 °C | |

| Boiling Point | 272 °C (lit.) | [2] |

| Purity | >98.0% (GC) |

Synthesis of this compound

Several synthetic routes to this compound have been described in the literature, offering flexibility in starting materials and reaction conditions. Two primary methods are highlighted below.

Method 1: Methylation of 5-Fluoro-2-nitrophenol

A common and high-yielding method involves the methylation of 5-fluoro-2-nitrophenol.

Experimental Protocol:

In a 5-liter four-necked flask, 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate are added. The mixture is heated to 60 °C. Dimethyl sulfate (424 g, 3.36 mol) is then added dropwise over a period of 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100 °C and maintained for 5-6 hours. The reaction progress is monitored by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.[2]

Upon completion, the reaction mixture is cooled to 50 °C, leading to the precipitation of monomethyl potassium sulfate. The precipitate is filtered off, and the filtrate is subjected to vacuum distillation to recover the DMF. This process yields this compound as a yellow oily liquid. A reported yield for this method is 94.1% with a purity of 99.5% as determined by GC.[2]

Method 2: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene

Another synthetic approach utilizes 2,4-difluoronitrobenzene as the starting material.

Experimental Protocol:

To a clean and dry round bottom flask, 500 ml of toluene and 500 g of 2,4-difluoronitrobenzene are added. The reaction mixture is cooled to 0 °C, and 100 ml of methanol is slowly added. Subsequently, 353 g of potassium tert-butoxide is added in portions at 0 °C. The reaction is stirred at 0 °C for 15-30 minutes, then the temperature is raised to 20 °C and stirring is continued for 4 hours.[3]

The reaction is quenched by adding 1500 ml of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and then with a brine solution. After drying over sodium sulfate, the solvent is removed under vacuum. The residue is treated with 1000 ml of petroleum ether and cooled to below 10 °C to induce crystallization. The solid product is filtered, washed with petroleum ether, and dried at 50-60 °C for 3-5 hours. This method has a reported yield of 87.38%.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (a singlet) and the three aromatic protons. The aromatic signals would exhibit complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and the electron-withdrawing nitro group would show characteristic chemical shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro group (N-O stretching) typically found around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). Other significant peaks would include those for aromatic C-H and C=C stretching, as well as C-O and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 171.13. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and other characteristic fragments.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Precursor to Pharmaceutical Intermediates

A significant application of this compound is its potential role as a precursor to key pharmaceutical intermediates. For instance, the structurally related compound, 4-fluoro-2-methoxy-5-nitroaniline, is a known intermediate in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The synthesis of this aniline derivative often starts from 4-fluoro-2-methoxyaniline, which is then nitrated. This compound could potentially be converted to this aniline intermediate through a reduction of the nitro group.

Role in Agrochemical Synthesis

The presence of both a fluorine atom and a nitro group makes this compound an attractive starting material for the synthesis of novel agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for pesticides and herbicides. While specific commercial agrochemicals derived directly from this compound are not widely documented in the available literature, its structural motifs are common in a variety of active agrochemical ingredients.

Intermediate for Heterocyclic Synthesis

The reactivity of the aromatic ring, activated by the nitro group and influenced by the fluorine and methoxy substituents, allows for various nucleophilic and electrophilic substitution reactions. This makes this compound a potential precursor for the synthesis of a range of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry. For example, it is suggested as a reagent in the synthetic preparation of imidazopyridines as inhibitors of insulin-like growth factor-1 receptor.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic routes and important applications in the development of pharmaceuticals and agrochemicals. While a comprehensive public database of its detailed spectroscopic properties is currently lacking, its physicochemical characteristics and reactivity patterns are well-understood. The continued exploration of this compound's synthetic utility is expected to lead to the discovery of new and potent bioactive molecules. Further research and publication of detailed experimental and spectral data would be highly beneficial to the scientific community.

References

The 5-Fluoro-2-nitroanisole Scaffold: A Cornerstone in the Development of Targeted Cancer Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-Fluoro-2-nitroanisole scaffold is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily for its integral role in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, provides a versatile platform for the development of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the key features of the this compound scaffold, including its physicochemical properties, synthesis, and its pivotal application in the development of targeted anticancer agents, most notably the third-generation epidermal growth factor receptor (EGFR) inhibitor, Osimertinib.

Physicochemical and Spectroscopic Data

This compound presents as a pale yellow to light brown crystalline solid.[1] A summary of its key physicochemical and spectroscopic properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 272 °C at 760 mmHg | [3] |

| Density | 1.32 g/cm³ | [3] |

| Appearance | White to pale yellow powder | [3] |

| CAS Number | 448-19-1 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with a common method involving the methylation of 5-fluoro-2-nitrophenol.[4]

Experimental Protocol: Methylation of 5-fluoro-2-nitrophenol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

5-fluoro-2-nitrophenol

-

Dimethyl sulfate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Petroleum ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-